4-Chloro-5-phenylnicotinonitrile
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Overview
Description
4-Chloro-5-phenylnicotinonitrile is an organic compound with the molecular formula C12H7ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a phenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phenylnicotinonitrile typically involves multi-step reactions. One common method includes the following steps:
Thionyl Chloride Reaction: The starting material is treated with thionyl chloride under reflux conditions for about 1 hour.
Sodium Ethanolate Reaction: The intermediate product is then reacted with sodium ethanolate in ethanol at 50°C for 1 hour, followed by cooling to 0°C.
Dimethyl Sulfoxide Reaction: The product is further reacted with water and dimethyl sulfoxide at 110°C for 1 hour.
Toluene Reaction: The resulting compound is refluxed in toluene for 6 hours, followed by an additional 2 hours of reflux.
Trichlorophosphate Reaction: Finally, the compound is treated with trichlorophosphate and lithium chloride under reflux for 3 hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves similar multi-step reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to form amines or other reduced products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Chloro-5-phenylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline:
4-Chloro-5-(4-nitro-phenyl)-nicotinonitrile: A similar compound with a nitro group at the 4-position of the phenyl ring.
Uniqueness
4-Chloro-5-phenylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a phenyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
Molecular Formula |
C12H7ClN2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-5-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12-10(6-14)7-15-8-11(12)9-4-2-1-3-5-9/h1-5,7-8H |
InChI Key |
DIKNEYIKZUZYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CN=C2)C#N)Cl |
Origin of Product |
United States |
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